Antimycin A4
Overview
Description
Antimycin A4 is a member of the antimycin A antibiotic complex, which includes other closely related compounds such as antimycin A1, antimycin A2, and antimycin A3. This complex is known for its antifungal, insecticidal, nematocidal, and piscicidal properties. This compound is more polar than its counterparts and inhibits ATP-citrate lyase with a Ki value of 64.8 μM . It is widely used in research to study mitochondrial respiration and apoptosis due to its ability to block mitochondrial respiration by inhibiting complex III of the mitochondrial electron transport chain .
Mechanism of Action
Target of Action
Antimycin A4, an active component of the antimycin A antibiotic complex, primarily targets the Complex III (cytochrome c reductase) of the mitochondrial electron transport chain . This complex plays a crucial role in aerobic respiration, a process vital for energy production within cells .
Mode of Action
This compound inhibits the function of Complex III by preventing the transfer of electrons between the b-cytochromes and ubiquinone at the Qi (inner) site of the complex . This inhibition disrupts the Q-cycle of enzyme turnover, thereby halting cellular respiration . Additionally, this compound has been found to inhibit ATP-citrate lyase, an enzyme involved in lipid metabolism, with a Ki value of 64.8 μM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria . By inhibiting Complex III, this compound disrupts the normal flow of electrons, which can lead to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy. Additionally, the inhibition of Complex III leads to the stabilization of the ubisemiquinone radical at the Qo (outer) site of the complex, resulting in increased production of reactive oxygen species (ROS) .
Result of Action
The inhibition of Complex III by this compound leads to a disruption in cellular respiration, which can result in a decrease in ATP production . This can have wide-ranging effects on cellular functions, as ATP is the primary energy currency of the cell. Additionally, the increased production of ROS can lead to oxidative stress, which can cause damage to cellular components and potentially lead to cell death .
Biochemical Analysis
Biochemical Properties
Antimycin A4, like other members of the Antimycin A family, is known for its role as a potent inhibitor of aerobic respiration . It achieves this by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is an inhibitor of cellular respiration, specifically oxidative phosphorylation . This inhibition disrupts the entire electron transport chain, affecting cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover, affecting the entire electron transport chain .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits complexes III and IV of the mitochondrial electron transport chain . This inhibition can lead to changes in cellular function over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of cellular respiration, specifically oxidative phosphorylation . It interacts with cytochrome c reductase in the Qi site, disrupting the Q-cycle of enzyme turnover . This disruption affects the entire electron transport chain .
Transport and Distribution
Given its role as an inhibitor of cellular respiration, it is likely that it interacts with various transporters or binding proteins involved in this process .
Subcellular Localization
Given its role as an inhibitor of cellular respiration, it is likely that it is localized to the mitochondria where it interacts with cytochrome c reductase .
Preparation Methods
Antimycin A4 is produced by various species of the genus Streptomyces. The production involves fermentation processes where the microorganism is cultured under specific conditions to yield the antibiotic complex. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The synthetic route involves the formation of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid . Industrial production methods typically involve large-scale fermentation followed by chromatographic separation to obtain pure this compound .
Chemical Reactions Analysis
Antimycin A4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in this compound, affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its properties and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimycin A4 has a wide range of scientific research applications:
Chemistry: It is used to study electron transport and oxidative phosphorylation in mitochondria.
Biology: this compound is employed to investigate mitochondrial function and the role of reactive oxygen species in cellular processes.
Industry: It is used as a piscicide to control fish populations in lakes and ponds.
Comparison with Similar Compounds
Antimycin A4 is part of the antimycin A complex, which includes antimycin A1, antimycin A2, and antimycin A3. These compounds share a similar core structure but differ in their acyl and alkyl side chains, affecting their polarity and biological activity . Compared to its counterparts, this compound is more polar and has a unique inhibitory effect on ATP-citrate lyase . Other similar compounds include rotenone and oligomycin, which also inhibit mitochondrial electron transport but target different complexes within the chain .
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYANSQKXOLFAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27220-59-3 | |
Record name | Antimycin A4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.